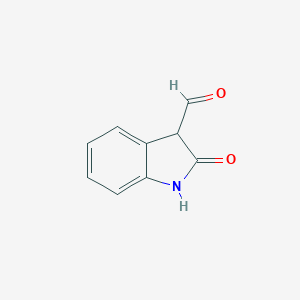
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline, also known as NPCA, is a chemical compound that has been used in various scientific research applications. This compound is an organic molecule with a molecular formula of C18H12ClN3O2 and a molecular weight of 343.76 g/mol. NPCA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline is not well understood. However, it has been reported that N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can inhibit the activity of several enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit antibacterial, antifungal, and anticancer activities.
Biochemische Und Physiologische Effekte
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been reported to have several biochemical and physiological effects. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been reported to exhibit neuroprotective activity by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in lab experiments is its ease of synthesis and purification. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline is also relatively stable under normal laboratory conditions. However, N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has limitations in terms of its solubility in water and its potential toxicity. Therefore, appropriate safety measures should be taken when handling N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline. One direction is to investigate the mechanism of action of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in more detail. Another direction is to explore the potential applications of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline in drug discovery and development. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can be used as a starting point for the synthesis of new compounds with improved pharmacological properties. Another direction is to investigate the potential of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline as a diagnostic tool for various diseases such as cancer and Alzheimer's disease. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline can be used as a fluorescent probe for the detection of biomolecules and disease markers.
Synthesemethoden
The synthesis of N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline involves the reaction of 3-chloroaniline and 4-nitrobenzaldehyde in the presence of a catalyst such as sodium acetate or potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been used in various scientific research applications such as organic synthesis, material science, and medicinal chemistry. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has been used as a building block for the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that have potential applications in gas storage, catalysis, and drug delivery.
Eigenschaften
CAS-Nummer |
170162-35-3 |
|---|---|
Produktname |
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline |
Molekularformel |
C18H13ClN2O2 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
3-chloro-N-(4-nitrophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H13ClN2O2/c19-14-5-4-8-18(13-14)20(15-6-2-1-3-7-15)16-9-11-17(12-10-16)21(22)23/h1-13H |
InChI-Schlüssel |
PQKZAIDZGSOFCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Synonyme |
N-(3-Chlorophenyl)-N-(4-nitrophenyl)aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



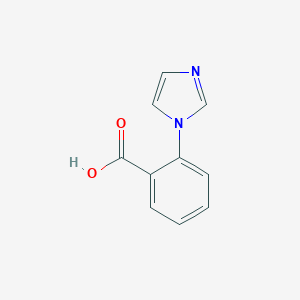
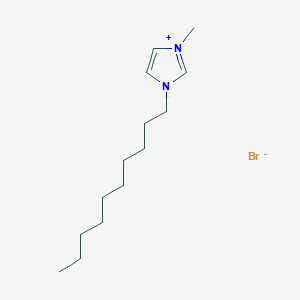
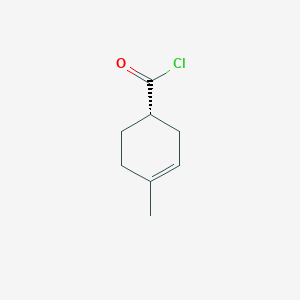
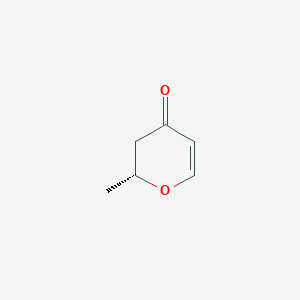
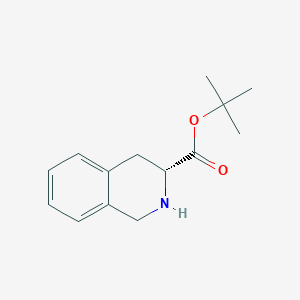
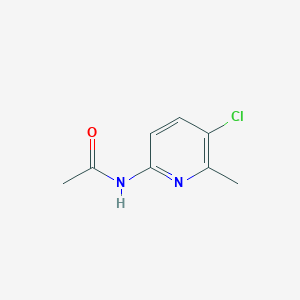

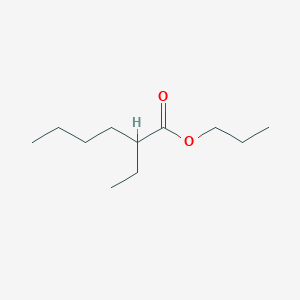
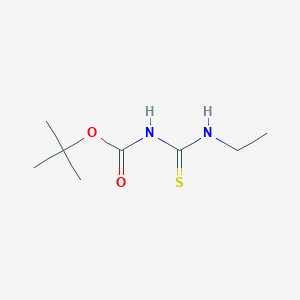
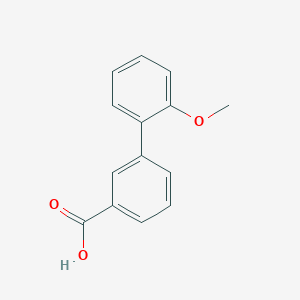
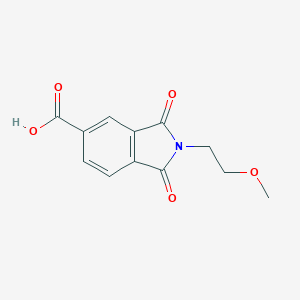
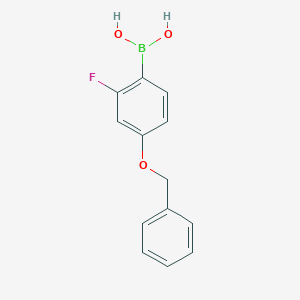
![9-[2-(2,5-Dimethylpyrrol-1-yl)phenyl]-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B61585.png)
